

Application Notes and Protocols for Hdac6-IN-27 in Primary Neuron Culture

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Compound of Interest

Compound Name: Hdac6-IN-27

Cat. No.: B15137087

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hdac6-IN-27 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb HDAC that is primarily localized in the cytoplasm.[1][2] Unlike other HDACs that primarily target nuclear histones, HDAC6 has a unique substrate specificity, most notably α -tubulin.[3] By deacetylating α -tubulin, HDAC6 regulates microtubule stability and dynamics, which are crucial for axonal transport, a fundamental process for neuronal health and function.[4][5] Dysregulation of HDAC6 activity has been implicated in various neurodegenerative diseases, making it a promising therapeutic target.[1][2][3] **Hdac6-IN-27** offers a valuable tool for studying the role of HDAC6 in neuronal processes and for exploring its therapeutic potential in preclinical models.

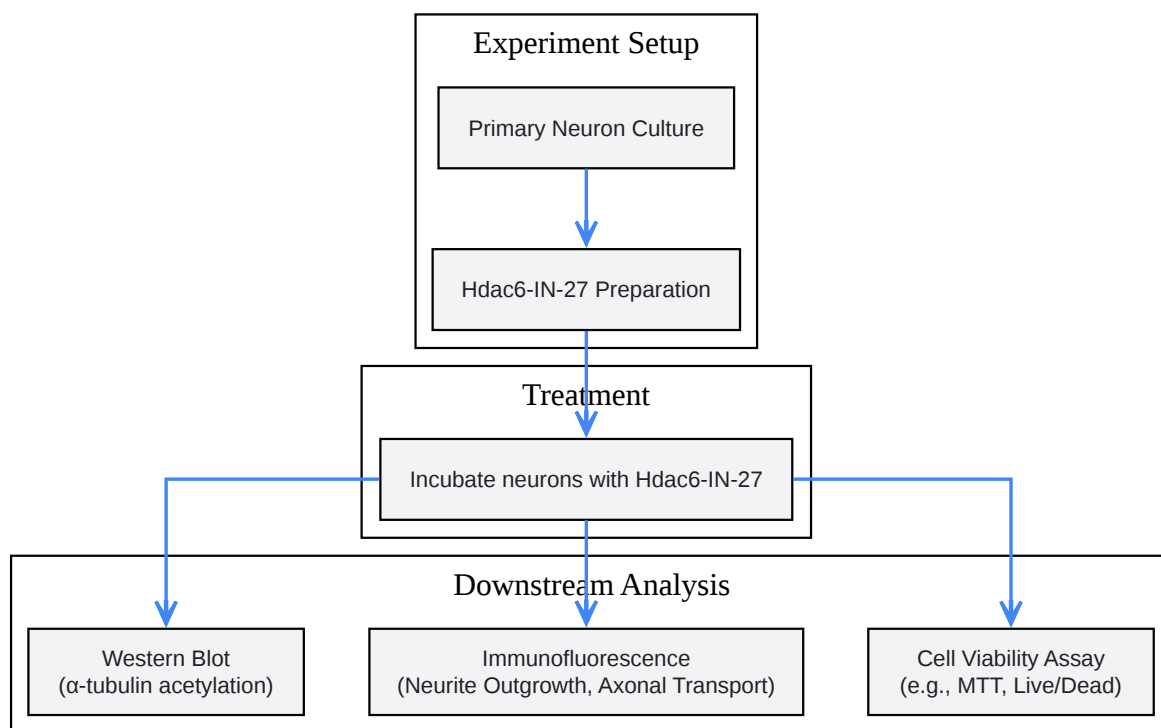
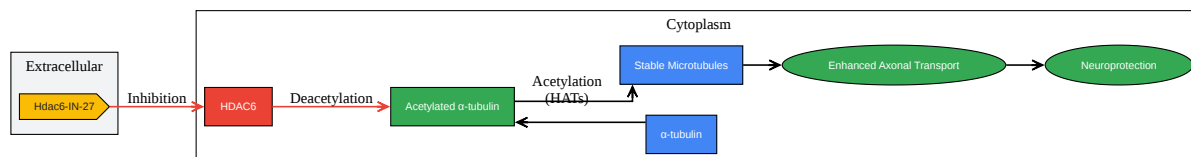
These application notes provide detailed protocols for the use of **Hdac6-IN-27** in primary neuron cultures, covering aspects from inhibitor preparation and cell treatment to downstream analysis of its effects.

Data Presentation

Table 1: Inhibitory Activity of **Hdac6-IN-27**

Target	IC50 (nM)	Selectivity vs. HDAC1	Selectivity vs. HDAC8
HDAC6	15.9[6][7][8]	~389-fold	~8.6-fold
HDAC1	6180.2[6][7][8]	-	-
HDAC8	136.5[6][7][8]	-	-

Signaling Pathway and Experimental Workflow



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